1-[2-[[4-(Difluoromethyl)phenyl]methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[2-[[4-(Difluoromethyl)phenyl]methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one is a synthetic organic compound characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring and a prop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[[4-(Difluoromethyl)phenyl]methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one typically involves multiple steps, starting from commercially available precursors. One common approach is the reaction of 4-(difluoromethyl)benzyl chloride with 2-methylpyrrolidine under basic conditions to form the intermediate 1-[2-[[4-(difluoromethyl)phenyl]methyl]-2-methylpyrrolidin-1-yl]methanol. This intermediate is then subjected to dehydration using an appropriate dehydrating agent, such as phosphorus oxychloride (POCl3), to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[2-[[4-(Difluoromethyl)phenyl]methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-[2-[[4-(Difluoromethyl)phenyl]methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-[[4-(Difluoromethyl)phenyl]methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with target sites. Additionally, the pyrrolidine ring and prop-2-en-1-one moiety contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: A fluorinated chalcone with similar structural features but different functional groups.
Difluoromethylated Aromatics: Compounds with difluoromethyl groups attached to aromatic rings, exhibiting similar chemical properties.
Uniqueness
1-[2-[[4-(Difluoromethyl)phenyl]methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one is unique due to its combination of a difluoromethyl group, a pyrrolidine ring, and a prop-2-en-1-one moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[2-[[4-(difluoromethyl)phenyl]methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2NO/c1-3-14(20)19-10-4-9-16(19,2)11-12-5-7-13(8-6-12)15(17)18/h3,5-8,15H,1,4,9-11H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKPLEPXWOPRHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)C=C)CC2=CC=C(C=C2)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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